Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone, also known as FTZM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FTZM is a thiazolidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed innovative synthetic methodologies involving Furan-2-yl(phenyl)methanol derivatives. For instance, these derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields and high selectivity. This process is highlighted by its good yields, high selectivity, low catalyst loading, and faster reaction times, demonstrating its efficiency and applicability in synthesizing complex heterocyclic structures (B. Reddy et al., 2012).
Bioactive Compounds Development
A series of novel Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, comparable or even superior to genistein, a positive reference compound. This study indicates the potential of these derivatives as therapeutic agents, providing valuable insights into structure-activity relationships (Feilang Zheng et al., 2011).
Anticancer and Antibacterial Agents
Research on 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) Furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives and their methanone counterparts have shown notable in vivo antiinflammatory and in vitro antibacterial activity. These findings underscore the dual therapeutic potential of these compounds, highlighting their efficacy as antiinflammatory and antibacterial agents. The use of microwave irradiation methods in synthesis presents an environmentally friendly and efficient approach to developing these bioactive compounds (P. Ravula et al., 2016).
Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition
A new series of Furan-2-yl(phenyl)methanones has been synthesized and shown to inhibit VSMC proliferation, with some compounds displaying potent in vitro activity. This research contributes to the development of treatments for vascular diseases by targeting VSMC proliferation, a key factor in the progression of these conditions (Li Qing-shan, 2011).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways due to their broad-spectrum pharmacological properties .
Result of Action
Furan derivatives are known to have various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
furan-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDDOTZGRWXHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone |
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